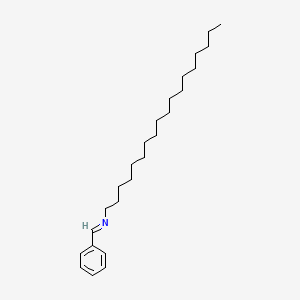
1-Octadecanamine, N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanamine, N-(phenylmethylene)- is a chemical compound with the molecular formula C25H43N. It is an organic compound that belongs to the class of amines, specifically a long-chain aliphatic amine with a phenylmethylene group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N-(phenylmethylene)- can be synthesized through the reaction of 1-octadecanamine with benzaldehyde. The reaction typically involves the condensation of the amine with the aldehyde under acidic or basic conditions to form the Schiff base. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-octadecanamine, N-(phenylmethylene)- may involve large-scale condensation reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecanamine, N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced products.
Substitution: The phenylmethylene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
1-Octadecanamine, N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Octadecanamine, N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylene group allows the compound to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Octadecanamine: A long-chain aliphatic amine without the phenylmethylene group.
N-Octadecylbenzylamine: Similar structure but with a different substitution pattern.
Stearylamine: Another long-chain amine with different functional groups.
Uniqueness: 1-Octadecanamine, N-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
60514-08-1 |
|---|---|
Formule moléculaire |
C25H43N |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
N-octadecyl-1-phenylmethanimine |
InChI |
InChI=1S/C25H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22,24H,2-16,20,23H2,1H3 |
Clé InChI |
CSFWTPZVZBMCMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


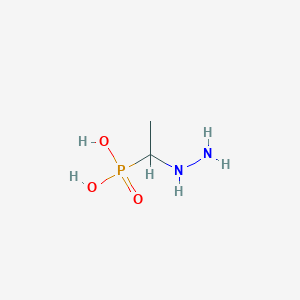
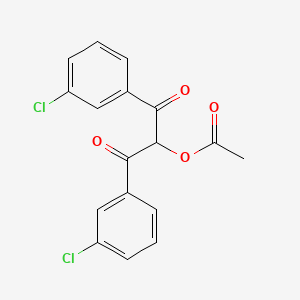
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
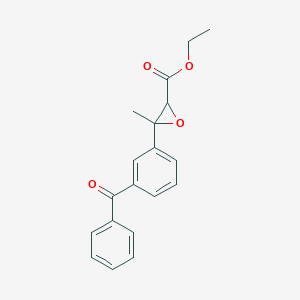
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
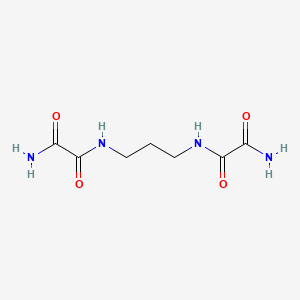

![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
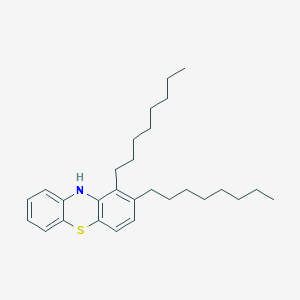
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
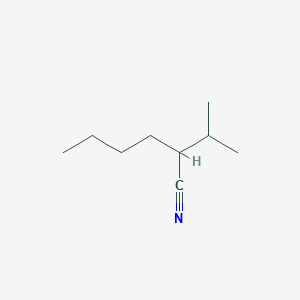
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
